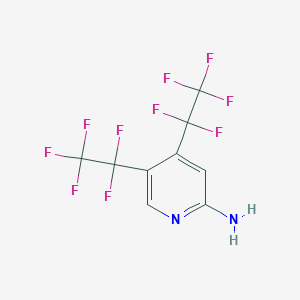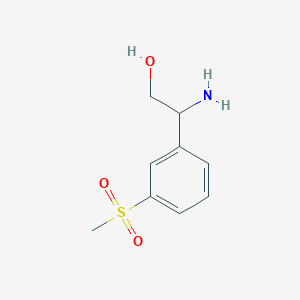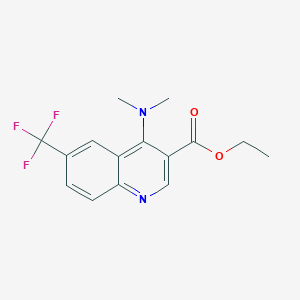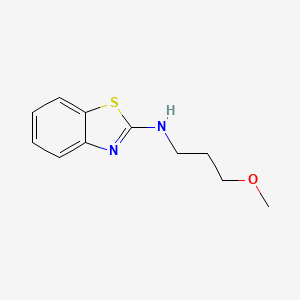![molecular formula C10H10Cl2O4S B12113147 Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- CAS No. 1152543-83-3](/img/structure/B12113147.png)
Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- is an organic compound with the molecular formula C9H8Cl2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a propanoic acid group attached to a 3,4-dichlorophenyl group via a sulfonyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- typically involves the reaction of 3,4-dichlorobenzyl chloride with propanoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3,4-Dichlorobenzyl chloride} + \text{Propanoic acid} \rightarrow \text{Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]-} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the effects of sulfonyl-containing compounds on biological systems. It serves as a model compound for investigating the interactions between sulfonyl groups and biological molecules.
Medicine
In medicine, derivatives of this compound have been explored for their potential therapeutic properties. For example, similar compounds have been studied for their anti-inflammatory and analgesic effects.
Industry
In industrial applications, propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for industrial processes.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes, altering their properties and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dichlorophenyl)propanoic acid: Similar in structure but lacks the sulfonyl group.
3-(4-Chlorophenyl)propanoic acid: Contains a single chlorine atom and lacks the sulfonyl group.
3-(3,4-Dimethoxyphenyl)propanoic acid: Contains methoxy groups instead of chlorine atoms.
Uniqueness
Propanoic acid, 3-[[(3,4-dichlorophenyl)methyl]sulfonyl]- is unique due to the presence of both the 3,4-dichlorophenyl group and the sulfonyl linkage. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
1152543-83-3 |
|---|---|
Formule moléculaire |
C10H10Cl2O4S |
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
3-[(3,4-dichlorophenyl)methylsulfonyl]propanoic acid |
InChI |
InChI=1S/C10H10Cl2O4S/c11-8-2-1-7(5-9(8)12)6-17(15,16)4-3-10(13)14/h1-2,5H,3-4,6H2,(H,13,14) |
Clé InChI |
PQLQSQXWQJEOTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CS(=O)(=O)CCC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12113075.png)

![4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12113096.png)



![2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B12113112.png)


![2-(3-Methoxyphenyl)-4-(methylamino)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-6-sulfonamide](/img/structure/B12113136.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12113146.png)
